6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with a chloro group and a pyrrolidinyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with 6-chloropyridine-3-carboxamide and introduce the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The pyridine ring can be reduced to form a pyridine derivative.
Substitution: : The pyrrolidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Chloro derivatives such as 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide oxide.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyrrolidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
Uniqueness
6-Chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-3-11(9-17-13)15(21)19-12-4-6-14(18-10-12)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCSHQDWYOJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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